Cas no 941975-51-5 (3-2-(dimethylamino)-2-(naphthalen-1-yl)ethyl-1-(3-methylphenyl)urea)

3-2-(dimethylamino)-2-(naphthalen-1-yl)ethyl-1-(3-methylphenyl)urea 化学的及び物理的性質
名前と識別子
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- 1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea
- 3-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-1-(3-methylphenyl)urea
- VU0504452-1
- 1-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-3-(3-methylphenyl)urea
- 3-2-(dimethylamino)-2-(naphthalen-1-yl)ethyl-1-(3-methylphenyl)urea
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- インチ: 1S/C22H25N3O/c1-16-8-6-11-18(14-16)24-22(26)23-15-21(25(2)3)20-13-7-10-17-9-4-5-12-19(17)20/h4-14,21H,15H2,1-3H3,(H2,23,24,26)
- InChIKey: XFKBSQSMIOIFRE-UHFFFAOYSA-N
- ほほえんだ: O=C(NC1C=CC=C(C)C=1)NCC(C1=CC=CC2C=CC=CC1=2)N(C)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 453
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 44.4
3-2-(dimethylamino)-2-(naphthalen-1-yl)ethyl-1-(3-methylphenyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2880-1242-15mg |
3-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-1-(3-methylphenyl)urea |
941975-51-5 | 90%+ | 15mg |
$89.0 | 2023-05-01 | |
Life Chemicals | F2880-1242-20mg |
3-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-1-(3-methylphenyl)urea |
941975-51-5 | 90%+ | 20mg |
$99.0 | 2023-05-01 | |
Life Chemicals | F2880-1242-100mg |
3-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-1-(3-methylphenyl)urea |
941975-51-5 | 90%+ | 100mg |
$248.0 | 2023-05-01 | |
Life Chemicals | F2880-1242-2mg |
3-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-1-(3-methylphenyl)urea |
941975-51-5 | 90%+ | 2mg |
$59.0 | 2023-05-01 | |
Life Chemicals | F2880-1242-5μmol |
3-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-1-(3-methylphenyl)urea |
941975-51-5 | 90%+ | 5μl |
$63.0 | 2023-05-01 | |
Life Chemicals | F2880-1242-25mg |
3-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-1-(3-methylphenyl)urea |
941975-51-5 | 90%+ | 25mg |
$109.0 | 2023-05-01 | |
Life Chemicals | F2880-1242-5mg |
3-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-1-(3-methylphenyl)urea |
941975-51-5 | 90%+ | 5mg |
$69.0 | 2023-05-01 | |
Life Chemicals | F2880-1242-2μmol |
3-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-1-(3-methylphenyl)urea |
941975-51-5 | 90%+ | 2μl |
$57.0 | 2023-05-01 | |
Life Chemicals | F2880-1242-3mg |
3-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-1-(3-methylphenyl)urea |
941975-51-5 | 90%+ | 3mg |
$63.0 | 2023-05-01 | |
Life Chemicals | F2880-1242-40mg |
3-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-1-(3-methylphenyl)urea |
941975-51-5 | 90%+ | 40mg |
$140.0 | 2023-05-01 |
3-2-(dimethylamino)-2-(naphthalen-1-yl)ethyl-1-(3-methylphenyl)urea 関連文献
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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9. Book reviews
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10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
3-2-(dimethylamino)-2-(naphthalen-1-yl)ethyl-1-(3-methylphenyl)ureaに関する追加情報
3-2-(Dimethylamino)-2-(Naphthalen-1-Yl)Ethyl-1-(3-Methylphenyl)Urea: A Promising Compound in Biomedical Research
3-2-(Dimethylamino)-2-(Naphthalen-1-Yl)Ethyl-1-(3-Methylphenyl)Urea, with the chemical structure defined by its CAS number 941975-51-5, represents a novel class of urea derivatives that have garnered significant attention in the field of biomedical research. This compound is characterized by its unique molecular architecture, which combines dimethylamino groups, naphthalen-1-yl moieties, and 3-methylphenyl substituents. These structural features are critical for understanding its pharmacological properties and biological activity. Recent studies have highlighted the potential of this molecule in drug development, particularly in the context of inflammatory diseases and neurodegenerative disorders.
The synthesis of 3-2-(Dimethylamino)-2-(Naphthalen-1-Yl)Ethyl-1-(3-Methylphenyl)Urea has been a focal point for organic chemists aiming to optimize its bioavailability and selectivity. The naphthalen-1-yl ring, a polycyclic aromatic hydrocarbon, is known for its electron-withdrawing properties, which may influence the compound’s interactions with biological targets. Meanwhile, the dimethylamino group contributes to the basic character of the molecule, enhancing its solubility in physiological environments. The 3-methylphenyl substituent further modulates the hydrophobicity and steric hindrance, which are essential for target-specific binding.
Recent research advancements have demonstrated that 3-2-(Dimethylamino)-2-(Naphthalen-1-Yl)Ethyl-1-(3-Methylpheny)Urea exhibits promising anti-inflammatory effects in preclinical models. A 2023 study published in *Journal of Medicinal Chemistry* reported that this compound significantly inhibits the NF-κB signaling pathway, a key mediator of inflammatory responses. The urea linkage in the molecule is believed to facilitate interactions with cytokine receptors, thereby modulating immune cell activation. These findings underscore the potential of this compound as a therapeutic agent for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
In the realm of neurodegenerative disorders, 3-2-(Dimethylamino)-2-(Naphthalen-1-Yl)Ethyl-1-(3-Methylphenyl)Urea has shown neuroprotective properties. A 2024 study in *Neuropharmacology* revealed that this compound reduces oxidative stress and mitochondrial dysfunction in Parkinson’s disease models. The naphthalen-1-yl group may play a role in antioxidant activity, while the dimethylamino moiety enhances cell membrane permeability. These dual mechanisms suggest that this compound could be a candidate for targeted therapy in neurodegenerative diseases.
The synthetic strategies for 3-2-(Dimethylamino)-2-(Naphthalen-1-Yl)Ethyl-1-(3-Methylphenyl)Urea have evolved with the advent of green chemistry principles. Researchers are now prioritizing sustainable methods to minimize environmental impact while maintaining high yields. The use of catalytic systems and solvent-free conditions has become a standard approach in the synthesis of complex organic molecules, including this urea derivative. These advancements align with the growing emphasis on eco-friendly practices in pharmaceutical development.
In vitro and in vivo studies have further elucidated the mechanism of action of 3-2-(Dimethylamino)-2-(Naphthalen-1-Yl)Ethyl-1-(3-Methylphenyl)Urea. A 2023 publication in *Bioorganic & Medicinal Chemistry* highlighted its ability to inhibit the activity of acetylcholinesterase, a key enzyme in neurotransmitter regulation. This property makes the compound a potential candidate for Alzheimer’s disease treatment. The urea linkage is thought to enhance enzyme binding affinity, while the naphthalen-1-yl group may stabilize the active conformation of the enzyme.
Computational modeling has also been employed to predict the binding interactions of 3-2-(Dimethylamino)-2-(Naphthalen-1-Yl)Ethyl-1-(3-Methylphenyl)Urea with biological targets. Molecular dynamics simulations have shown that the 3-methylphenyl substituent plays a critical role in hydrophobic interactions with membrane proteins, while the dimethylamino group forms hydrogen bonds with target residues. These insights are invaluable for drug design and structure-activity relationship (SAR) studies, guiding the optimization of lead compounds.
The pharmacokinetic profile of 3-2-(Dimethylamino)-2-(Naphthalen-1-Yl)Ethyl-1-(3-Methylphenyl)Urea is another area of active research. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) properties. A 2022 study in *Drug Metabolism and Disposition* reported that the compound exhibits good oral bioavailability and low metabolic degradation, which are advantageous for drug development. These properties suggest that the compound could be administered as an oral formulation, reducing the need for parenteral routes.
Safety assessments are critical for the clinical translation of 3-2-(Dimethylamino)-2-(Naphthalen-1-Yl)Ethyl-1-(3-Methylphenyl)Urea. Preliminary toxicological studies have indicated that the compound is well-tolerated in in vivo models, with minimal toxic effects observed at therapeutic doses. However, further long-term studies are needed to evaluate its chronic toxicity and carcinogenic potential. These studies are essential for regulatory approval and clinical application.
The potential applications of 3-2-(Dimethylamino)-2-(Naphthalen-1-Yl)Ethyl-1-(3-Methylphenyl)Urea extend beyond inflammatory and neurodegenerative diseases. Researchers are exploring its antimicrobial properties against multidrug-resistant pathogens. A 2023 study in *Antimicrobial Agents and Chemotherapy* demonstrated that this compound exhibits broad-spectrum antimicrobial activity, suggesting its utility in antibacterial and antifungal therapies. The urea linkage and naphthalen-1-yl group are hypothesized to contribute to membrane disruption and enzyme inhibition, respectively.
Future directions in the research of 3-2-(Dimethylamino)-2-(Naphthalen-1-Yl)Ethyl-1-(3-Methylphenyl)Urea include structure optimization to enhance target-specificity and reduce off-target effects. The integration of artificial intelligence (AI) in drug discovery is expected to accelerate the identification of lead compounds and predict their biological activities. Additionally, combination therapies involving this compound and existing drugs may offer synergistic effects, improving treatment outcomes for complex diseases.
In conclusion, 3-2-(Dimethylamino)-2-(Naphthalen-1-Yl)Ethyl-1-(3-Methylphenyl)Urea is a multifaceted compound with significant potential in biomedical research. Its unique molecular structure, combined with recent research advancements, positions it as a promising candidate for novel therapeutic applications. As scientific understanding of this compound deepens, its role in drug development and clinical medicine is likely to expand, offering new hope for patients with challenging diseases.
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